molecular formula C19H15BrN4 B12478828 3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B12478828
M. Wt: 379.3 g/mol
InChI Key: WPRBUJGDXZKBCP-UHFFFAOYSA-N
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Description

3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core with a bromophenyl and a phenyl group, making it a valuable scaffold for drug development and other scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the formation of the pyrazolo[1,5-a]pyrimidine core followed by functionalization with bromophenyl and phenyl groups. One common method involves the cyclization of appropriate precursors under reflux conditions in the presence of a suitable catalyst . The reaction conditions often include the use of solvents like ethanol or dimethylformamide and catalysts such as ammonium acetate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrazolo[1,5-a]pyrimidines .

Mechanism of Action

The mechanism of action of 3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may interact with kinases or other proteins involved in cell signaling pathways, thereby modulating cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-Bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromophenyl group allows for unique reactivity and potential interactions with biological targets, making it a valuable compound for further research and development .

Properties

Molecular Formula

C19H15BrN4

Molecular Weight

379.3 g/mol

IUPAC Name

3-(3-bromophenyl)-5-methyl-6-phenylpyrazolo[1,5-a]pyrimidin-7-amine

InChI

InChI=1S/C19H15BrN4/c1-12-17(13-6-3-2-4-7-13)18(21)24-19(23-12)16(11-22-24)14-8-5-9-15(20)10-14/h2-11H,21H2,1H3

InChI Key

WPRBUJGDXZKBCP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=NN2C(=C1C3=CC=CC=C3)N)C4=CC(=CC=C4)Br

Origin of Product

United States

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